Cas no 2229581-95-5 (tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate)
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2229581-95-5
- EN300-1880126
- tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate
-
- Inchi: 1S/C14H20ClN3O4/c1-14(2,3)22-13(19)17-8-11(16)7-9-6-10(15)4-5-12(9)18(20)21/h4-6,11H,7-8,16H2,1-3H3,(H,17,19)
- InChI Key: NSTJQLOGSXQDHJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CC(CNC(=O)OC(C)(C)C)N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 329.1142338g/mol
- Monoisotopic Mass: 329.1142338g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 110Ų
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1880126-0.05g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 0.05g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-0.1g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 0.1g |
$1183.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-0.25g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 0.25g |
$1235.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-0.5g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 0.5g |
$1289.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-1.0g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-2.5g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 2.5g |
$2631.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-5.0g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1880126-10.0g |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate |
2229581-95-5 | 10g |
$5774.0 | 2023-06-01 |
tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate Related Literature
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate
Introduction to Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate (CAS No. 2229581-95-5)
Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate, with the CAS number 2229581-95-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, particularly its tert-butyl and N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl] substituents, makes it a subject of intense interest for scientists exploring novel pharmacological agents.
The significance of this compound lies in its potential to serve as a key intermediate in the synthesis of more complex pharmaceutical molecules. Carbamates are known for their ability to act as bioisosteres, allowing for the modification of existing drug structures to enhance their pharmacokinetic properties. The presence of the 5-chloro-2-nitrophenyl moiety in the molecule suggests that it may exhibit unique interactions with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in developing new therapeutic agents that can modulate inflammatory pathways and immune responses. The structural features of Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate suggest that it may have potential applications in this area. For instance, studies have shown that carbamate derivatives can interact with various enzymes and receptors involved in inflammation, such as COX-2 and NF-κB. The specific arrangement of atoms in this compound may allow it to bind to these targets with high selectivity, thereby minimizing side effects.
Moreover, the tert-butyl group in the molecule contributes to its stability and solubility characteristics, which are crucial factors in drug development. This group can also influence the metabolic pathways of the compound, potentially leading to improved bioavailability and reduced clearance rates. These properties make Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate an attractive candidate for further exploration in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions between Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate and its potential targets. These simulations have revealed that the compound may exhibit inhibitory effects on certain enzymes and receptors associated with diseases such as cancer and autoimmune disorders. This finding underscores the importance of this compound as a lead structure for developing novel therapeutics.
The synthesis of Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of high-purity starting materials and optimized reaction conditions is essential to ensure the yield and quality of the final product. Industrial-scale production requires stringent quality control measures to meet pharmaceutical standards. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale while maintaining high purity levels.
In conclusion, Tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate (CAS No. 2229581-95-5) is a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for various conditions.
2229581-95-5 (tert-butyl N-[2-amino-3-(5-chloro-2-nitrophenyl)propyl]carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)